molecular formula C13H8F2O B1329298 bis(2-fluorophenyl)methanone CAS No. 342-23-4

bis(2-fluorophenyl)methanone

Cat. No.: B1329298
CAS No.: 342-23-4
M. Wt: 218.2 g/mol
InChI Key: GNDHXHLGYBJDRD-UHFFFAOYSA-N
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Description

Bis(2-fluorophenyl)methanone (CAS: 342-23-4, molecular formula: C₁₃H₈F₂O) is a fluorinated aromatic ketone characterized by two 2-fluorophenyl groups attached to a central carbonyl group. It is synthesized via iterative nucleophilic alkylation or Friedel-Crafts acylation reactions, yielding a colorless crystalline solid with a melting point of 46–47°C . The compound exhibits an Rf value of 0.4 (petroleum ether/ethyl acetate 50:1) during chromatographic purification and is structurally confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) . The electron-withdrawing fluorine substituents at the ortho positions influence its electronic properties, solubility, and reactivity, making it distinct from non-fluorinated analogs.

Properties

IUPAC Name

bis(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDHXHLGYBJDRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187787
Record name 2,2'-Difluorobenzophenone
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Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

342-23-4
Record name Bis(2-fluorophenyl)methanone
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Record name 2,2'-Difluorobenzophenone
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Record name 2,2'-Difluorobenzophenone
Source EPA DSSTox
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Record name 2,2'-difluorobenzophenone
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Scientific Research Applications

Organic Synthesis

Overview : Bis(2-fluorophenyl)methanone is widely used as an intermediate in the synthesis of various organic compounds, particularly in pharmaceuticals and agrochemicals.

  • Pharmaceuticals : The compound serves as a precursor for synthesizing biologically active molecules. Its structure allows for modifications that can lead to the development of new therapeutic agents.
  • Agrochemicals : It is utilized in the formulation of pesticides and herbicides, where its stability and reactivity are beneficial.

Synthesis Methods :

  • Traditional organic reactions
  • Microwave-assisted synthesis

Material Science

Overview : The compound plays a significant role in the development of high-performance materials due to its stability and unique chemical properties.

  • Polymers : this compound is used as a starting material for synthesizing fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance.
  • Coatings : Its properties make it suitable for applications in coatings that require durability and resistance to harsh environments.

Biological Studies

Overview : In biochemical research, this compound is employed to explore enzyme mechanisms and as a probe in various assays.

  • Enzyme Interactions : The presence of fluorine enhances the electrophilicity of the compound, potentially facilitating interactions with biological macromolecules such as enzymes and proteins. This property is crucial for studying enzyme kinetics and mechanisms.
  • Biochemical Assays : It serves as a useful tool in assays aimed at understanding biological processes at the molecular level.

Medicinal Chemistry

Overview : Researchers leverage this compound in drug discovery, particularly in oncology and neurology.

  • Drug Development : The compound's structure allows for the design of novel compounds that target specific biological pathways. For instance, derivatives of this compound have shown promise in inhibiting tyrosinase, an enzyme linked to melanin production, which can be relevant in skin-related therapies .

Data Table: Applications Overview

Application AreaSpecific UsesKey Properties
Organic SynthesisPharmaceuticals, AgrochemicalsReactivity, Stability
Material ScienceHigh-performance polymers, CoatingsThermal stability, Chemical resistance
Biological StudiesEnzyme mechanism studies, Biochemical assaysElectrophilicity
Medicinal ChemistryDrug development (oncology, neurology)Target specificity

Case Studies

  • Pharmaceutical Applications :
    In a study focusing on new drug candidates derived from this compound, researchers synthesized various analogs with enhanced potency against specific cancer cell lines. The modifications included varying substituents on the phenyl rings to optimize binding affinity to target proteins.
  • Material Science Innovations :
    A recent investigation into fluorinated polymers derived from this compound demonstrated improved mechanical properties and chemical resistance compared to traditional polymers. These findings support the use of such materials in demanding industrial applications.
  • Biological Insights :
    Research exploring the interactions of this compound with tyrosinase revealed that certain derivatives exhibited significantly lower IC50 values than established inhibitors like kojic acid. This highlights its potential as a lead compound in developing skin-lightening agents .

Mechanism of Action

The mechanism by which 2,2’-Difluorobenzophenone exerts its effects involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable intermediates. It can act as an electrophile in substitution reactions and as a substrate in oxidation-reduction processes. The compound’s unique structure allows it to interact with enzymes and proteins, making it useful in biochemical studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare bis(2-fluorophenyl)methanone with structurally related compounds, focusing on substituent effects, thermal stability, and applications:

Compound Substituents Melting Point (°C) Decomposition Temp. (°C) Key Properties References
This compound 2-Fluorophenyl 46–47 Not reported Low melting point; soluble in organic solvents; used in OLED intermediates .
Bis(2-methoxyphenyl)methanone 2-Methoxyphenyl 113–114 Not reported Higher melting point due to methoxy group H-bonding; lower solubility .
Di-o-tolylmethanone 2-Methylphenyl 88–90 Not reported Moderate melting point; steric hindrance from methyl groups .
CDE1 (Carbazole-dendronized) 4-(Carbazole-substituted phenyl) Amorphous 471 (Td) High thermal stability (Tg = 283°C); used in OLED emitters .
CDE2 (Carbazole-dendronized) 4-(Carbazole-substituted phenyl) Amorphous 507 (Td) Superior thermal stability (Tg = 289°C); solution-processable .
2,3'-Difluorobenzophenone 2-Fluorophenyl, 3-fluorophenyl Not reported Not reported Altered electronic effects due to meta-fluorine; potential for drug synthesis .
3,4'-Difluorobenzophenone 3-Fluorophenyl, 4-fluorophenyl Not reported Not reported Symmetry disruption affects crystallinity; used in polymer additives .

Key Comparisons:

  • Substituent Effects: this compound’s low melting point (46–47°C) contrasts sharply with bis(2-methoxyphenyl)methanone (113–114°C), highlighting the weaker intermolecular forces (e.g., lack of H-bonding) in fluorinated analogs . Di-o-tolylmethanone (88–90°C) demonstrates that methyl groups introduce steric hindrance, reducing packing efficiency compared to fluorine .
  • Thermal Stability: Carbazole-dendronized derivatives (CDE1 and CDE2) exhibit exceptional thermal stability (Td > 470°C, Tg > 280°C) due to rigid dendritic architectures and π-π stacking, unlike this compound, which lacks such structural reinforcement .
  • Fluorination Position: In 2,3'- and 3,4'-difluorobenzophenones, fluorine placement alters electronic distribution and solubility. For example, meta-fluorine in 2,3'-difluorobenzophenone may enhance dipole moments compared to this compound .
  • Applications: this compound serves as a precursor in pharmaceutical and materials science (e.g., OLEDs), whereas carbazole-dendronized derivatives are tailored for optoelectronics due to their delayed fluorescence .

Research Findings and Implications

  • Synthetic Utility: this compound’s synthesis is scalable via methods in and , but its thermal limitations restrict high-temperature applications .
  • Biological Activity: Unlike thiophene- or benzofuran-containing methanones (), this compound lacks reported antimicrobial or antibiofilm activity, suggesting fluorine’s role may be more structural than bioactive .
  • Material Science : The compound’s solubility and low melting point make it suitable for solution-processed organic electronics, though it is outperformed by dendronized derivatives in thermal resilience .

Biological Activity

Bis(2-fluorophenyl)methanone, a compound with the chemical formula C13H10F2O, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-fluorobenzoyl chloride with a suitable nucleophile. Various synthetic routes have been explored to optimize yield and purity, including methods utilizing different solvents and catalysts. For instance, the use of Lewis acids has been reported to enhance reaction efficiency.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it effectively inhibits the growth of several human cancer cell lines, including:

Cell LineIC50 (µM)
RKO60.70
PC-349.79
HeLa78.72

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics .

2. Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MIC) for selected bacteria are summarized below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15.62
Escherichia coli31.25
Pseudomonas aeruginosa62.50

These findings suggest that the compound could be developed as an antibacterial agent, particularly against resistant strains .

3. Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro, indicating potential applications in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural characteristics. Variations in substituents on the phenyl rings can significantly affect potency and selectivity:

  • Electron-withdrawing groups enhance activity against cancer cells.
  • Modifications that increase lipophilicity often improve membrane permeability but may reduce selectivity.

A systematic study on derivatives revealed that compounds with fluorine substitutions at specific positions exhibited higher affinity for target proteins involved in cancer proliferation pathways .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound on RKO and HeLa cell lines. The results indicated substantial inhibition of cell viability at concentrations as low as 60 µM, with morphological changes consistent with apoptosis observed under microscopy after treatment .

Case Study 2: Antimicrobial Testing

In another investigation, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The compound showed promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel antimicrobial agent .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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